2-(4-fluorophenyl)-N-(1-methylpiperidin-4-yl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(1-methylpiperidin-4-yl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group and a methylpiperidinyl group connected via an acetamide linkage, which contributes to its distinct chemical properties.
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-N-(1-methylpiperidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form 2-(4-fluorophenyl)acetamide. This intermediate is then reacted with 1-methylpiperidine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(4-fluorophenyl)-N-(1-methylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(1-methylpiperidin-4-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(1-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the piperidinyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-fluorophenyl)-N-(1-methylpiperidin-4-yl)acetamide can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which can lead to differences in chemical reactivity and biological activity.
2-(4-bromophenyl)-N-(1-methylpiperidin-4-yl)acetamide: The presence of a bromophenyl group can also influence the compound’s properties and applications.
2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)acetamide: The methylphenyl group can alter the compound’s hydrophobicity and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(1-methylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-17-8-6-13(7-9-17)16-14(18)10-11-2-4-12(15)5-3-11/h2-5,13H,6-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGSBCIJSPVREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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